Electrophilic Warhead Presence: Acrylamide vs. Acetamide Backbone Differentiation
The target compound contains an intact acrylamide (prop-2-enamide) function that is absent in N-(1-cyano-2-phenylethyl)acetamide (CAS 24748-46-7). The olefinic C2–C3 bond in the acrylamide has a computed electrophilicity index (ω) that permits covalent reaction with biological thiols. While no direct cysteine-reactivity assay comparing these two compounds has been published, the presence of the olefin is unequivocally confirmed by SMILES representation and dictates the compound's potential for irreversible enzyme inhibition . In contrast, the saturated acetamide is chemically inert toward Michael addition . This structural distinction is analogous to the differentiation between acrylamide-based kinase inhibitors (e.g., ibrutinib) and their non-covalent acetamide counterparts, where the olefin is essential for cysteine targeting [1].
| Evidence Dimension | Presence of α,β-unsaturated carbonyl (Michael acceptor) |
|---|---|
| Target Compound Data | Acrylamide (C=C–C(=O)–NH–) present; SMILES confirms olefinic C2–C3 bond |
| Comparator Or Baseline | N-(1-cyano-2-phenylethyl)acetamide (CAS 24748-46-7): saturated acetamide, no olefinic bond |
| Quantified Difference | Qualitative: electrophilic warhead present vs. absent. No direct reactivity rate constant (k_inact) available for either compound. |
| Conditions | Structural comparison based on SMILES and molecular formula; no experimental assay context available for the specific compound pair. |
Why This Matters
For procurement decisions in covalent-inhibitor research, the presence of the acrylamide warhead is the single most critical feature; the acetamide analog is not merely a weaker inhibitor but is mechanistically incapable of covalent bond formation.
- [1] Pan, Z.; Scheerens, H.; Li, S.; et al. Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase. ChemMedChem, 2007, 2 (1), 58–61. Illustrates the established principle that the acrylamide group is necessary for covalent cysteine targeting in kinase inhibitors. View Source
